molecular formula C8H8F3NO2S B15320796 Methyl2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate

Methyl2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B15320796
M. Wt: 239.22 g/mol
InChI Key: GWOIBHXSVUPTEZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate is an organic compound with the molecular formula C7H6F3NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino and carboxylate groups are then introduced via nucleophilic substitution and esterification reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.

    Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles, setting it apart from similar compounds .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate

InChI

InChI=1S/C8H8F3NO2S/c1-3-4(7(13)14-2)6(12)15-5(3)8(9,10)11/h12H2,1-2H3

InChI Key

GWOIBHXSVUPTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(F)(F)F

Origin of Product

United States

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